17-Fluorescein estrone
Description
17-Fluorescein estrone (17-FE) is a fluorescein-conjugated derivative of estrone, a natural estrogen. It was developed as a diagnostic tool for detecting estrogen receptor (ER)-positive cells in breast cancer samples obtained via fine-needle aspiration . The compound leverages the high affinity of estrone for ERs while incorporating fluorescein for visualization under fluorescence microscopy. This allows rapid identification of ER-positive tumor cells with minimal tissue requirements, addressing the clinical need for early detection and small-sample analysis in breast cancer diagnosis .
Properties
CAS No. |
76841-57-1 |
|---|---|
Molecular Formula |
C39H35N3O6S |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]thiourea |
InChI |
InChI=1S/C39H35N3O6S/c1-38-15-14-26-25-8-4-22(43)16-20(25)2-7-27(26)29(38)12-13-35(38)41-42-37(49)40-21-3-9-30-28(17-21)36(46)48-39(30)31-10-5-23(44)18-33(31)47-34-19-24(45)6-11-32(34)39/h3-6,8-11,16-19,26-27,29,43-45H,2,7,12-15H2,1H3,(H2,40,42,49)/b41-35+/t26-,27-,29+,38+/m1/s1 |
InChI Key |
LCPHNORCKAADNE-PWTOWLQRSA-N |
SMILES |
CC12CCC3C(C1CCC2=NNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)CCC9=C3C=CC(=C9)O |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)CCC9=C3C=CC(=C9)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)CCC9=C3C=CC(=C9)O |
Synonyms |
17-fluorescein estrone estrone-17-fluorescein |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Estrone Derivatives and Their Properties
Functional Comparisons
Diagnostic Utility
- 17-FE is unique in its diagnostic role, enabling fluorescence-based ER detection without requiring large tissue samples .
Enzyme Inhibition
- Estrone-3-sulfamate (EMATE) and E1-3-MTP target steroid sulfatase (STS), a key enzyme in estrogen biosynthesis. E1-3-MTP shows competitive inhibition (Ki ~14–33 µM) and resists metabolic hydrolysis, making it a promising therapeutic candidate .
- 15b-Alkoxy estrone derivatives exhibit cofactor-dependent 17β-HSD1 inhibition. Compounds with morpholino capping and long alkyl chains show IC₅₀ <1 µM under NADPH supplementation, outperforming non-alkoxy analogues .
Anticancer Activity
- 16-Azidomethyl-3-O-benzyl estrone derivatives demonstrate potent antiproliferative effects (IC₅₀: 2–5 µM) in breast cancer cells, attributed to C16 azidomethyl and C3 benzyl substitutions .
- Pyrimidine-substituted estrone derivatives (e.g., compound 5a ) show enhanced kinase inhibition (EGFR, VEGFR-2) via molecular hybridization, with activities surpassing standard drugs like delphinidin .
Mechanistic Insights
- Binding Affinity : Unmodified estrone has moderate ER-binding affinity (RBA ~10–30% vs. estradiol) . Modifications like fluorescein conjugation (17-FE) retain ER-binding capacity while enabling visualization .
- Cofactor Sensitivity : 17β-HSD1 inhibition by 15b-alkoxy derivatives is NADPH-dependent, highlighting the role of cofactors in modulating activity .
- Structural Contradictions: Morpholino-substituted derivatives at C15b showed weak 17β-HSD1 inhibition in some studies, conflicting with earlier reports . This suggests the linker unit (e.g., oxa vs. methylene) critically influences activity .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for accurately measuring 17-Fluorescein estrone in biological matrices?
- Answer: Utilize radioimmunoassay (RIA) kits with ultra-sensitive detection limits (e.g., <8.14 pmol/L for estradiol) to address low postmenopausal estrogen levels. Standardize sample handling: centrifuge blood at 2,500g for 15 minutes, store serum at −20°C, and complete assays within 2–3 months to minimize degradation. Account for intra- and inter-assay variations (e.g., 7.5% and 9.4% CV for E2) by including technical replicates and calibration curves . For conjugated steroids like estrone sulfate (E1S), validate cross-reactivity across assays to avoid false signals in competitive EIAs .
Q. How should researchers design experiments to account for small sample sizes when analyzing estrone-related data?
- Answer: Apply natural logarithm transformations to normalize skewed hormone concentration distributions. Use multilevel regression models to handle nested data structures (e.g., repeated measures across patient subgroups). Prioritize Bayesian estimation for robust variance component analysis in datasets with limited samples, as demonstrated in estrone studies with small variance components . Include sensitivity analyses to assess the impact of outliers on odds ratios (ORs) and trends .
Q. What statistical methods are recommended for non-normally distributed estrone concentration data?
- Answer: For non-parametric data, employ Spearman’s rank correlation (rho) to evaluate associations between variables like E1 and androstenedione (AD). Use quartile-based categorization to compute ORs, with receptor-negative cases as the reference group. Report 95% confidence intervals (CIs) and linear trends (Ptrend) via Chi-square tests with Yates’ correction, as seen in studies linking E1 levels to HER2 status .
Advanced Research Questions
Q. How can conflicting correlations between serum estrone levels and hormone receptor status in breast cancer studies be reconciled?
- Answer: Address contradictions by stratifying analyses by receptor subtypes (e.g., HER2+/ER+/PR+ vs. triple-negative tumors). In PR+ tumors, elevated E1 (OR=1.495, Ptrend=0.0105) and decreased E1S/E1 ratio (OR=0.654, Ptrend=0.0151) suggest tissue-specific steroid sulfatase (STS) activity. However, HER2+ cases show inverse trends (e.g., E1S/E1 OR=3.118, Ptrend<0.0001), likely due to ER-HER2 crosstalk or stromal interactions . Validate findings using molecular techniques (e.g., IHC for STS expression) to resolve microenvironmental vs. systemic effects .
Q. What are the implications of cytochrome P450 (CYP) isoform variability on estrone metabolism in experimental models?
- Answer: Select CYP isoforms based on regioselectivity: CYP1A1 and 1A2 drive 2-hydroxylation (major pathway), while CYP1B1 favors 4-hydroxylation, producing carcinogenic catechol estrogens. CYP3A4/3A5 catalyze both 2- and 4-hydroxylation (ratios: 0.22–1.26), influencing metabolite ratios in vitro. Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to dissect metabolic pathways in cell lines . Consider species-specific differences when extrapolating rodent data to human models.
Q. How do environmental factors like microbial activity influence estrone’s stability in laboratory settings?
- Answer: Under aerobic conditions, estrone degrades via photolysis (t1/2 = 7–14 days in water). In microbially active environments (e.g., compost), estrone converts to 17β-estradiol via dehydrogenase activity, increasing estrogenic potency. Pre-treat samples with sodium azide to inhibit microbial conversion during storage. For environmental studies, simulate composting conditions (moisture, pH) to assess transformation kinetics .
Data Contradiction and Validation
Q. How should researchers validate estrone measurements when commercial immunoassays show cross-reactivity discrepancies?
- Answer: Cross-validate using chromatographic methods (e.g., HPLC-MS/MS) to resolve interference from structurally similar compounds like estrone sulfate. For EIAs, subtract cross-reactive contributions (e.g., estrone contributes 26 ng/L false signal in 17β-estradiol assays) using manufacturer-provided cross-reactivity tables . Include recovery experiments (83–98% in water samples) to verify extraction efficiency in complex matrices .
Experimental Design for Mechanistic Studies
Q. What in vitro models are suitable for studying estrone’s role in ER-negative breast cancer progression?
- Answer: Use co-culture systems with ER-negative tumor cells (e.g., MDA-MB-231) and stromal fibroblasts to mimic microenvironmental interactions. Estrone promotes angiogenesis via GPER1-HIF1α-VEGF pathways, even in ER− tumors. Inhibit GPER1 with G15 to isolate estrogenic effects . For HER2+ models, assess STS overexpression via qPCR and correlate with E1S/E1 ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
